molecular formula C25H25FN6O2S B1667040 Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)- CAS No. 862269-92-9

Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

Cat. No. B1667040
M. Wt: 492.6 g/mol
InChI Key: QUHZTEMPQQZPNB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-628, (S)-, is the S isomer of AMG-628 --- a potent, ATP-competitive inhibitor of Raf kinases. AMG-628 displays selectivity for Raf kinases and inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.

Scientific Research Applications

Vanilloid Receptor-1 Antagonism

This compound has been identified as a potent antagonist of the vanilloid 1 receptor (VR1 or TRPV1), which is significant for pain management research. A study highlights a piperazinylpyrimidine analogue of this compound, showing efficacy in blocking TRPV1-mediated physiological responses and reducing thermal hyperalgesia in rats, suggesting potential for chronic pain treatment (Wang et al., 2007).

ACAT-1 Inhibition

Another application is as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. The compound exhibited significant selectivity for human ACAT-1 over ACAT-2, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

This compound is also a potent inhibitor of PI3Kα and mTOR, important in cancer research. It showed efficacy in vitro and in vivo, with modifications to its structure made to improve metabolic stability (Stec et al., 2011).

Histamine H1 Receptor Antagonism

Efletirizine hydrochloride, derived from a similar compound, acts as a histamine H1 receptor antagonist. This suggests potential applications in allergies and immune response modulation (Lifang, 2011).

Anticancer and Anti-Inflammatory Activity

Compounds based on benzothiazole, pyrimidine, and piperazine structures, related to the subject compound, have been evaluated for anticancer and anti-inflammatory activity. Certain derivatives demonstrated significant in-vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule et al., 2013).

Antibacterial Properties

Novel isoxazole compounds synthesized from related structures exhibited antibacterial activities, indicating potential applications in combating bacterial infections (Hao-fei, 2011).

properties

CAS RN

862269-92-9

Product Name

Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

Molecular Formula

C25H25FN6O2S

Molecular Weight

492.6 g/mol

IUPAC Name

N-[4-[6-[4-[(1S)-1-(4-fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33)/t16-/m0/s1

InChI Key

QUHZTEMPQQZPNB-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C

SMILES

CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-628, (S)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
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Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 3
Reactant of Route 3
Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 4
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Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Reactant of Route 6
Reactant of Route 6
Acetamide, N-(4-((6-(4-((1S)-1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-

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